2'-Meccpa
Description
2'-C-Methyl-N⁶-cyclopentyladenosine (2'-MeCCPA) is a synthetic adenosine receptor agonist with high selectivity for the A₁ adenosine receptor (A₁AR). Its molecular formula is C₁₆H₂₂ClN₅O₄, with an average molecular mass of 383.833 g/mol and a ChemSpider ID of 8650493 . Structurally, it features a 2'-C-methyl modification and a cyclopentyl group at the N⁶ position, which enhances its receptor specificity and metabolic stability compared to endogenous adenosine.
This compound is widely used in pharmacological studies to investigate A₁AR-mediated signaling pathways, including neuromodulation, mast cell activation, and synaptic plasticity. For example, in hippocampal studies, this compound reduces synaptic response amplitudes and inhibits long-term potentiation (LTP), highlighting its role in modulating neuronal excitability .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN5O4/c1-16(25)11(24)9(6-23)26-14(16)22-7-18-10-12(19-8-4-2-3-5-8)20-15(17)21-13(10)22/h7-9,11,14,23-25H,2-6H2,1H3,(H,19,20,21)/t9-,11-,14-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPAUXMIDJWGFO-ROMFRFKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)NC4CCCC4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2'-C-Methylribose Intermediate
The synthesis begins with the preparation of a 2'-C-methylribofuranose derivative. A common method involves:
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Starting Material : D-ribose is protected at the 3' and 5' hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups.
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Methylation : The 2'-position is methylated via a Grignard reaction or using methyl iodide in the presence of a strong base (e.g., LDA).
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Deprotection : Selective removal of silyl protecting groups under acidic conditions yields 2'-C-methylribose.
Key Reaction Conditions
Adenine Functionalization and Coupling
The modified ribose is coupled to a chlorinated adenine derivative bearing the N⁶-cyclopentylamino group:
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N⁶-Substitution : 2-Chloroadenine is treated with cyclopentylamine under Mitsunobu conditions (DIAD, PPh₃) to install the N⁶-cyclopentyl group.
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Glycosylation : The functionalized adenine is coupled to the 2'-C-methylribose using Vorbrüggen conditions (TMSOTf, acetonitrile, 80°C), favoring β-selectivity.
Optimization Challenges
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Regioselectivity : The N⁹ position of adenine must be selectively activated for glycosylation to avoid N³ byproducts.
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Stereochemistry : The 2'-methyl group induces conformational strain, necessitating precise reaction control to maintain the desired β-anomer.
Final Chlorination and Purification
The 2-chloro substituent is introduced via electrophilic aromatic substitution:
Characterization Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₂₂ClN₅O₄ | |
| Molecular Weight | 383.83 g/mol | |
| HPLC Purity | ≥98% | |
| Storage Conditions | -20°C, desiccated |
Comparative Analysis of Synthetic Routes
A review of patent and academic literature reveals two primary approaches:
Linear Synthesis (Sequential Modifications)
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-2’-C-methyl-N6-cyclopentyladenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro group at the 2’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’ position .
Scientific Research Applications
Pharmacological Research
2'-MeCCPA is extensively used in pharmacological research due to its specificity for A1 adenosine receptors. Its binding affinity is characterized by low Ki values, indicating strong receptor interaction:
| Receptor Type | Ki Value (nM) |
|---|---|
| A1AR | 3.3 |
| A2AAR | 9580 |
| A2BAR | 37600 |
| A3AR | 1150 |
This selectivity allows researchers to study the role of A1AR in various physiological and pathological processes, such as pain modulation and cardiovascular functions .
Cellular Signaling Studies
Research indicates that this compound plays a significant role in modulating cyclic adenosine monophosphate (cAMP) levels within cells. It has been shown to inhibit forskolin-stimulated adenylyl cyclase activity, which is crucial for understanding signaling pathways involving G-protein-coupled receptors (GPCRs) .
Case Study: T-cell Activation
In a study examining T-cell responses, this compound was found to downregulate activation signals, demonstrating its potential as an immunomodulatory agent. The compound inhibited IL-2 production in activated T-cells, suggesting that it may be useful in therapies targeting autoimmune diseases or cancer .
Pain Management Research
The compound has been investigated for its analgesic properties, particularly in the context of chronic pain management. Studies have shown that this compound can modulate pain signaling pathways through its action on A1ARs, providing insights into potential therapeutic applications for pain relief .
Cardiovascular Research
Due to its ability to influence heart rate and myocardial oxygen consumption via A1AR activation, this compound is also studied in cardiovascular research. Its effects on cardiac function could lead to new treatments for heart diseases where adenosine signaling is disrupted .
Binding Affinity of this compound at Adenosine Receptors
| Receptor | Ki (nM) | Effect |
|---|---|---|
| A1AR | 3.3 | Full agonist; inhibits cAMP |
| A2AAR | 9580 | Partial agonist; less significant |
| A2BAR | 37600 | Minimal interaction |
| A3AR | 1150 | Moderate agonist activity |
Summary of Experimental Findings
Mechanism of Action
2’-Chloro-2’-C-methyl-N6-cyclopentyladenosine exerts its effects by selectively binding to the A1 adenosine receptor. This binding inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects various downstream signaling pathways, ultimately modulating cellular responses. The compound’s high selectivity for the A1 receptor makes it a valuable tool for studying receptor-specific effects .
Comparison with Similar Compounds
Comparison with Similar Adenosine Receptor Ligands
Receptor Selectivity and Potency
Adenosine receptor ligands are categorized by their affinity for A₁, A₂A, A₂B, and A₃ receptor subtypes. Below is a comparative analysis of 2'-MeCCPA and structurally/functionally related compounds:
Key Findings :
- Selectivity : this compound and CCPA are both A₁AR agonists, but this compound’s 2'-methyl group confers greater metabolic stability, making it preferable for long-term studies .
- Functional Contrasts : While this compound suppresses mast cell activation, A₂A agonists like HEMADO and A₃ agonists like Cl-IB-MECA enhance inflammatory responses, illustrating subtype-specific roles .
- Neurological Effects : In hippocampal neurons, this compound and CCPA abolish LTP, whereas the antagonist DPCPX increases baseline synaptic activity and induces long-term depression (LTD) .
Pharmacokinetic and Structural Differences
- This compound vs. CCPA : Both target A₁AR, but this compound’s 2'-methylation reduces enzymatic degradation, extending its half-life in vivo .
- This compound vs. Cl-IB-MECA : Cl-IB-MECA’s A₃ selectivity links it to bronchoconstrictive pathways in asthma, unlike this compound’s anti-inflammatory A₁ effects .
- This compound vs. DPCPX : DPCPX’s antagonism reverses this compound-mediated inhibition, confirming A₁AR’s role in synaptic plasticity .
Research Findings Highlighting Unique Properties
- Mast Cell Studies : this compound inhibits histamine release in human mast cells, contrasting with A₂A/A₃ agonists that exacerbate degranulation. This positions this compound as a candidate for allergy therapeutics .
- Hippocampal Plasticity : this compound abolishes LTP by reducing GIRK channel activity, a mechanism absent in A₂A/A₃ agonists. This underscores A₁AR’s role in learning and memory .
- Structural Advantages: The methyl group in this compound minimizes off-target interactions, unlike broader-spectrum agonists like NECA (5'-N-ethylcarboxamidoadenosine) .
Biological Activity
2'-MeCCPA (2'-Methylthio-5'-carboxamido-adenosine) is a compound that has garnered attention due to its selective agonistic activity on the A1 adenosine receptors (A1AR). This article explores the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS Number | 205171-12-6 |
| Molecular Formula | C₁₆H₂₂ClN₅O₄ |
| Molecular Weight | 383.83 g/mol |
| Density | 1.76 g/cm³ |
| Boiling Point | 643.3 °C at 760 mmHg |
| Flash Point | 342.9 °C |
This compound functions primarily as a potent and selective agonist for A1 adenosine receptors. Its mechanism involves the inhibition of cyclic adenosine monophosphate (cAMP) modulation in medium spiny neurons, which are crucial for various neurological processes. Specifically, it effectively inhibits cAMP modulation in both direct pathway medium spiny neurons (dMSNs) and indirect pathway medium spiny neurons (iMSNs) .
In Vivo Studies
In animal models, particularly male Sprague-Dawley rats, administration of this compound has demonstrated significant cardioprotective effects. At concentrations ranging from 1 nM to 1 µM during reperfusion, it notably reduced the infarct size to risk ratio, indicating its potential utility in ischemic conditions .
In Vitro Studies
Research has shown that this compound downregulates T-cell activation through adenosine receptor-mediated pathways. Specifically, in experiments with purified CD4+ and CD8+ T cells from C57BL/6 mice, the compound inhibited interferon-gamma (IFN-γ) production when stimulated with anti-CD3 antibodies. This suggests a role for this compound in modulating immune responses .
Case Study: Cardioprotection in Ischemia
A study focusing on the cardioprotective effects of this compound highlighted its efficacy in reducing myocardial damage following ischemic events. The findings indicated that treatment with this compound prior to reperfusion significantly mitigated infarct size compared to control groups, supporting its potential therapeutic application in cardiac ischemia .
Case Study: Immune Modulation
Another case study investigated the immunomodulatory effects of this compound on T-cell responses. The results demonstrated that T-cells pre-treated with this compound exhibited altered activation profiles, showing reduced cytokine production upon stimulation. This suggests that the compound may have applications in managing autoimmune conditions or enhancing graft survival in transplant scenarios .
Q & A
Q. How can researchers balance open data sharing with privacy concerns in studies involving this compound’s clinical applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
